N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Description
N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H23ClN6O2 and its molecular weight is 426.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research on triazole derivatives, including those similar to N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, has shown significant antimicrobial activities. These compounds have been synthesized and screened for their effectiveness against various microorganisms, exhibiting good to moderate activity (Bektaş et al., 2007).
Larvicidal Activity
Compounds structurally related to this compound have been tested for larvicidal activity. A study synthesized a series of pyrimidine derivatives and evaluated their effectiveness against larvae. Some of these compounds showed significant larvicidal activity, highlighting their potential use in pest control (Gorle et al., 2016).
Synthesis of N-Heterocycles
The compound falls under the category of N-heterocyclic compounds, and research in this area focuses on synthesizing various N-heterocycles. These syntheses involve reactions with different amines and have applications in medicinal chemistry and material science (Matlock et al., 2015).
Pesticide Removal from Wastewater
Similar triazine derivatives have been studied for their potential in removing pesticides from wastewater. Using low-cost biosorbents, these compounds can effectively adsorb pesticides from contaminated waters, suggesting their application in environmental cleanup and water treatment (Boudesocque et al., 2008).
Anti-Inflammatory and Analgesic Agents
Triazine derivatives have been explored as anti-inflammatory and analgesic agents. Novel compounds synthesized from triazines have been tested for their effectiveness in inhibiting cyclooxygenase enzymes and showing potential analgesic and anti-inflammatory activities, indicating their potential use in pharmaceuticals (Abu‐Hashem et al., 2020).
Dental and Bone Growth Studies
Chloro-s-triazines, similar to the compound , have been used in dental and bone growth studies. They bond covalently with tissues, making them useful in studying pathophysiological processes related to teeth and bones (Goland & Grand, 1968).
Environmental Monitoring
Studies have been conducted to monitor the presence of triazine derivatives like atrazine in the environment, particularly in agricultural areas. These studies involve measuring concentrations in rainfall and soil, providing insights into environmental contamination and the impact of agricultural practices (Hatfield et al., 1996).
Cellular Studies and Cytotoxicity
Triazine derivatives have been examined for their cytotoxic effects on cancer cells. Research includes synthesizing morpholine- and bis(2-methoxyethyl)amine-substituted triazine derivatives and studying their accumulation and cytotoxicity in melanoma cells, indicating their potential application in cancer research and treatment (Jin et al., 2018).
Properties
IUPAC Name |
2-N-(5-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-3-4-15(22)13-18(14)24-20-25-19(23-16-5-7-17(29-2)8-6-16)26-21(27-20)28-9-11-30-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIJYYDMRNNJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.